molecular formula C7H13NO2 B13520799 2-(3-Aminocyclopentyl)acetic acid

2-(3-Aminocyclopentyl)acetic acid

Cat. No.: B13520799
M. Wt: 143.18 g/mol
InChI Key: OZYOYXWJIWFPHA-UHFFFAOYSA-N
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Description

2-(3-Aminocyclopentyl)acetic acid is an organic compound that features a cyclopentane ring substituted with an amino group and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Aminocyclopentyl)acetic acid typically involves the cyclization of appropriate precursors followed by functional group modifications. One common method involves the reaction of cyclopentanone with ammonia to form 3-aminocyclopentanone, which is then subjected to a Strecker synthesis to introduce the acetic acid moiety. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization and subsequent functionalization steps.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as crystallization and chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(3-Aminocyclopentyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

    Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like acyl chlorides or anhydrides are used for acylation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitriles, while reduction of the carboxylic acid group can produce alcohols.

Scientific Research Applications

2-(3-Aminocyclopentyl)acetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used to study enzyme-substrate interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Aminocyclopentyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active site residues, while the acetic acid moiety can participate in ionic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentylacetic acid: Lacks the amino group, making it less versatile in chemical reactions.

    3-Aminocyclopentanone: Lacks the acetic acid moiety, limiting its applications in certain fields.

Uniqueness

2-(3-Aminocyclopentyl)acetic acid is unique due to the presence of both an amino group and an acetic acid moiety, which allows it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C7H13NO2

Molecular Weight

143.18 g/mol

IUPAC Name

2-(3-aminocyclopentyl)acetic acid

InChI

InChI=1S/C7H13NO2/c8-6-2-1-5(3-6)4-7(9)10/h5-6H,1-4,8H2,(H,9,10)

InChI Key

OZYOYXWJIWFPHA-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC1CC(=O)O)N

Origin of Product

United States

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